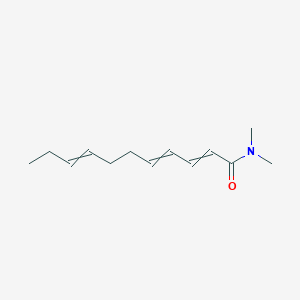
N,N-Dimethylundeca-2,4,8-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylundeca-2,4,8-trienamide is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of three conjugated double bonds and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylundeca-2,4,8-trienamide typically involves the reaction of an appropriate carboxylic acid derivative with N,N-dimethylamine. One common method is the reaction of undeca-2,4,8-trienoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylundeca-2,4,8-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Dimethylundeca-2,4,8-trienamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide functional group and conjugated double bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N,N-Dimethylundeca-2,4,8-trienamide can be compared with other similar compounds, such as:
N-Isobutylundeca-2,4,8-trienamide: Similar structure but with an isobutyl group instead of a dimethyl group.
N,N-Dimethylundeca-2,4,6-trienamide: Similar structure but with double bonds at different positions.
This compound derivatives: Various derivatives with different substituents on the amide nitrogen or the carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .
Properties
CAS No. |
795309-53-4 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N,N-dimethylundeca-2,4,8-trienamide |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h5-6,9-12H,4,7-8H2,1-3H3 |
InChI Key |
ZCLPWZBAXCWPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
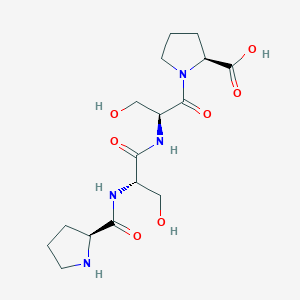
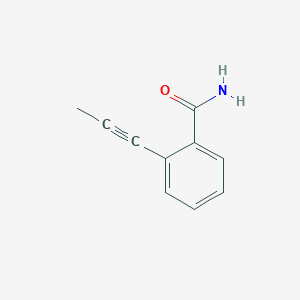

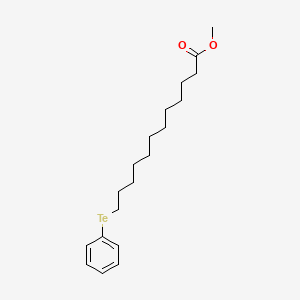

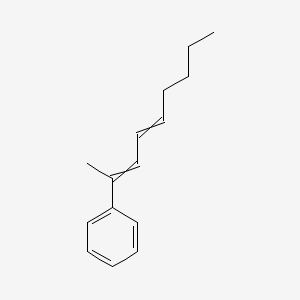
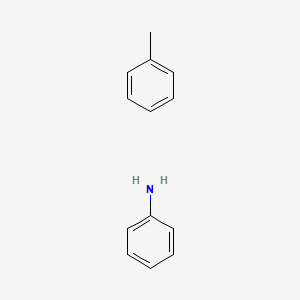
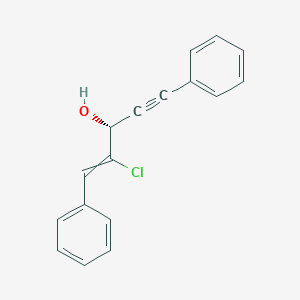
![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
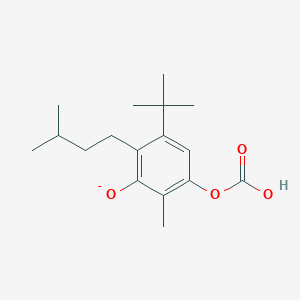

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)
